(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene is classified as a nitrostyrene. This classification is significant because compounds in this category often exhibit interesting electronic properties, making them suitable for various applications in organic electronics and materials science.
The synthesis of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where a chloro-substituted benzene derivative reacts with a nitrovinyl compound.
The molecular structure of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene can be represented by its canonical SMILES notation: C1=CC(=CC(=C1)F)C=C[N+](=O)[O-]
.
The presence of the double bond in the nitrovinyl group creates a planar structure around the vinyl bond, which is crucial for potential interactions in electronic applications .
(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene exhibits various chemical reactivity patterns typical of nitrostyrenes:
The mechanism of action for (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene primarily involves its interactions through electrophilic aromatic substitution:
This mechanism highlights how structural features influence reactivity and product formation in synthetic applications .
The physical and chemical properties of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene are critical for understanding its behavior in various applications:
The compound is classified as an irritant, necessitating caution during handling. Proper protective measures should be taken to avoid skin and eye contact .
(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene has potential applications across various scientific fields:
The strategic placement of halogen substituents on the benzene ring prior to nitrovinyl installation presents significant synthetic challenges due to the electronic interplay between substituents. In (E)-1-chloro-3-fluoro-2-(2-nitrovinyl)benzene (molecular formula C₈H₅ClFNO₂; MW 201.58 g/mol), the chlorine and fluorine atoms at positions 1 and 3 respectively create a unique electronic environment that governs further functionalization . Both halogens exhibit strong meta-directing effects during electrophilic aromatic substitution (SEAr) due to their electron-withdrawing nature via the inductive effect, despite chlorine's capacity for weak resonance donation [2]. This combined deactivation directs incoming electrophiles predominantly to the meta position relative to each halogen, with position 5 (between the halogens) emerging as the most electron-deficient site [2].
The introduction of the strongly electron-withdrawing nitrovinyl group requires careful planning to overcome the inherent deactivation caused by the halogens. Two principal strategies have been developed: (1) Sequential halogenation of nitro-substituted precursors followed by controlled reduction and vinylation, where the nitro group initially acts as a powerful meta-directing group; and (2) Diazonium chemistry utilizing 2-amino-4-fluorochlorobenzene, where diazotization and subsequent nitrovinyl installation avoids the electronic constraints of direct electrophilic attack [4]. The latter approach exploits the fact that diazonium salts themselves can function as electrophiles in coupling reactions, bypassing the need for electrophilic substitution on the halogenated ring [4].
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent | Position | Directing Effect | Activation/Deactivation |
---|---|---|---|
Chlorine (-Cl) | 1 | Ortho/para director | Weak deactivator |
Fluorine (-F) | 3 | Ortho/para director | Weak deactivator |
Combined system | - | Meta-directing | Strong deactivator |
Direct vinylation strategies constitute the most efficient routes for constructing the nitrovinyl moiety in this target molecule. The Henry reaction (nitroaldol condensation) between 2-chloro-6-fluorobenzaldehyde and nitromethane serves as a foundational approach, initially yielding a β-nitroalcohol that undergoes dehydration to generate the nitroalkene . This transformation demands precise control of reaction parameters: stoichiometric base (e.g., alkali metal hydroxides or ammonium acetates), anhydrous conditions, and temperatures between 60-80°C to favor elimination while minimizing byproducts . Knoevenagel condensation presents an alternative pathway, particularly effective with active methylene compounds, using catalysts such as piperidinium acetate under azeotropic conditions to drive dehydration .
Stereochemical control represents the critical challenge in these vinylation reactions, as the elimination step can produce both (E)- and (Z)-isomers. The thermodynamic stability of the (E)-isomer arises from minimized steric repulsion between the ortho-hydrogen of the benzene ring and the nitro group, positioning these bulky components on opposite sides of the double bond [3]. Kinetic control through low-temperature reactions (0-25°C) and bulky amine catalysts favors the (E)-isomer by creating a sterically congested transition state that impedes formation of the more crowded (Z)-configuration [3]. Microwave-assisted synthesis has emerged as an effective tool to enhance (E)-selectivity by providing rapid, uniform heating that promotes the thermodynamically favored product while reducing decomposition pathways .
Table 2: Vinylation Methods for Nitrovinylbenzene Synthesis
Method | Catalyst/Reagents | Temperature Range | (E):(Z) Ratio | Key Advantage |
---|---|---|---|---|
Henry Condensation | KOH, MeOH; NH₄OAc, AcOH | 60-80°C | 85:15 | Single-pot reaction |
Knoevenagel | Piperidine, AcOH (zeolite) | Reflux | 90:10 | High conversion efficiency |
Microwave-assisted | DBU, toluene | 100°C (microwave) | 95:5 | Rapid reaction, improved stereocontrol |
Palladium-catalyzed cross-coupling reactions enable sophisticated structural modifications of preformed (E)-1-chloro-3-fluoro-2-(2-nitrovinyl)benzene, leveraging the orthogonal reactivity of the halogen substituents. The chlorine atom at position 1 demonstrates significantly higher reactivity toward oxidative addition with Pd(0) complexes compared to the fluorine at position 3, enabling chemoselective functionalization [6]. This differential reactivity arises from the lower bond dissociation energy of C-Cl (397 kJ/mol) versus C-F (536 kJ/mol) and the enhanced polarizability of the C-Cl bond, facilitating oxidative addition into Pd⁰ centers [6].
Suzuki-Miyaura coupling with arylboronic acids employs catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with carbonate or phosphate bases in toluene/water mixtures at 80-100°C, replacing chlorine with diverse aryl groups while preserving both the fluorine and nitrovinyl functionalities [6]. For carbon-heteroatom bond formation, Buchwald-Hartwig amination with secondary amines proceeds efficiently using Pd₂(dba)₃/XPhos catalyst systems, enabling access to amino-functionalized derivatives essential for pharmaceutical intermediates [6]. The nitrovinyl group remains intact under these conditions due to its orthogonal reactivity, though strongly nucleophilic amines may require protection strategies to prevent conjugate addition.
The electron-deficient nature of the system, accentuated by both halogen substituents and the nitrovinyl group, necessitates careful catalyst selection. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) mitigate catalyst deactivation by stabilizing the Pd center during the catalytic cycle [6]. Recent advances demonstrate that the nitrovinyl group can be further modified through palladium-catalyzed conjugate addition or serve as a dienophile in Diels-Alder reactions, expanding the molecular complexity accessible from this versatile building block .
The exclusive formation of the (E)-isomer represents a cornerstone in the efficient synthesis of this compound, governed by precise manipulation of kinetic and thermodynamic parameters. The (E)-configuration is thermodynamically favored by approximately 2.5-3.5 kcal/mol over the (Z)-isomer due to reduced steric congestion between the ortho-hydrogen and the nitro group, allowing near-planar conformation that maximizes conjugation [3]. However, kinetic products formed under rapid reaction conditions may exhibit varying stereoselectivity depending on the reaction pathway [3] .
Controlled dehydration of β-nitroalcohol intermediates at low temperatures (0-25°C) with mild bases (e.g., potassium carbonate, sodium acetate) favors kinetic control, producing the (E)-isomer as the major product (typically >85:15 ratio) due to the lower energy barrier in the anti-elimination pathway [3] . The kinetic preference arises from the staggered conformation in the transition state where the bulky phenyl and nitro groups adopt anti-periplanar orientation, minimizing dipole-dipole repulsion. Thermodynamic control emerges at elevated temperatures (>80°C) or prolonged reaction times, where isomerization through reversible addition-elimination sequences drives the system toward the more stable (E)-configuration (>98:2 ratio) [3].
Advanced stereocontrol strategies employ catalytic additives that selectively stabilize the (E)-isomer transition state. Lewis acids such as zinc chloride coordinate with the nitro oxygen, effectively lowering the LUMO energy and reducing the energy barrier for (E)-isomer formation [3]. Solvent polarity dramatically influences stereoselectivity, with aprotic media (toluene, acetonitrile) favoring the (E)-isomer by stabilizing the transition state through dipole-dipole interactions. Continuous flow chemistry techniques provide enhanced stereocontrol by maintaining precise temperature gradients and residence times that prevent equilibration toward undesired isomers .
Table 3: Stereochemical Control Parameters in Nitrovinyl Synthesis
Control Mechanism | Temperature Range | Reaction Time | Key Parameter | Typical (E):(Z) |
---|---|---|---|---|
Kinetic Control | 0-25°C | Minutes | Low-T dehydration rate | 85:15 |
Thermodynamic Control | 80-110°C | Hours | Equilibration via enolate | 98:2 |
Lewis Acid-Mediated | 25-60°C | 1-2 hours | ZnCl₂ or BF₃·OEt₂ loading | 95:5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: